L-798106

Vue d'ensemble

Description

L-798,106 est un composé organique synthétique connu pour son activité antagoniste puissante et hautement sélective contre le récepteur E-prostanoid 3 (EP3). Ce composé a fait l'objet de nombreuses études pour son rôle dans la modulation de divers processus physiologiques et pathologiques, en particulier dans le contexte de l'inflammation, du cancer et des maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L-798,106 est synthétisé par un procédé de synthèse organique en plusieurs étapes. Les étapes clés impliquent la formation de la liaison sulfonamide et l'introduction des substituants brome et méthoxy sur le cycle phényle. La voie de synthèse comprend généralement :

Formation de la liaison sulfonamide : Cela implique la réaction d'un chlorure de sulfonyle avec une amine pour former la sulfonamide.

Introduction de substituants : Les groupes brome et méthoxy sont introduits par des réactions de substitution aromatique électrophile.

Assemblage final : Le produit final est obtenu par une série de réactions de couplage et d'étapes de purification

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du L-798,106 ne soient pas largement documentées, la synthèse suit probablement des principes similaires à la synthèse à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L-798,106 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou les sulfones correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe sulfonamide ou d'autres groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent être utilisées pour introduire ou modifier des substituants sur les cycles aromatiques

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le brome, les groupes méthoxy et divers électrophiles/nucléophiles sont utilisés dans des conditions contrôlées

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications De Recherche Scientifique

Cardiovascular Research

Mechanism of Action:

L-798106 has been shown to play a crucial role in modulating cardiovascular responses by inhibiting the EP3 receptor, which is involved in vasoconstriction and hypertension. Studies indicate that this compound can significantly reduce mean arterial pressure and plasma norepinephrine levels in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension and related cardiac conditions .

Case Study:

In a study involving spontaneously hypertensive rats, chronic bilateral infusion of this compound for 28 days resulted in decreased sympathetic excitation and reduced expression of pro-inflammatory cytokines in the hypothalamic paraventricular nucleus. This highlights its potential for ameliorating hypertension through central mechanisms .

Cancer Research

Role in Breast Cancer:

this compound has been extensively studied for its effects on breast cancer cell lines. It has been shown to reduce proliferation and migration of SK-BR-3 breast cancer cells, potentially mediated through the inhibition of Gi-protein-cAMP signaling pathways. In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability and migration in response to prostaglandin E2 stimulation .

Data Table: Effects on Breast Cancer Cell Lines

| Treatment Concentration (nM) | Cell Viability (%) | Migration (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 80 | 75 |

| 100 | 60 | 50 |

| 1000 | 30 | 25 |

This table summarizes the observed effects of varying concentrations of this compound on cell viability and migration in SK-BR-3 cells, indicating a dose-dependent response .

Inflammatory Diseases

Impact on Inflammation:

this compound has demonstrated anti-inflammatory properties by inhibiting apoptosis and inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL) in human aortic smooth muscle cells. This suggests its potential application in treating atherosclerosis, as it significantly reduced levels of pro-inflammatory cytokines such as interleukin-17 and intercellular adhesion molecule-1 .

Case Study:

In an experimental model of atherosclerosis, treatment with this compound resulted in improved cell viability and reduced inflammatory markers compared to controls. This indicates its promise as a therapeutic agent for managing inflammatory vascular diseases .

Mécanisme D'action

L-798,106 exerts its effects by selectively binding to and antagonizing the EP3 receptor. This receptor is involved in various physiological processes, including the regulation of inflammation, pain, and vascular tone. By blocking the EP3 receptor, L-798,106 inhibits the downstream signaling pathways mediated by prostaglandin E2 (PGE2), leading to reduced inflammation, decreased cell proliferation, and other therapeutic effects .

Comparaison Avec Des Composés Similaires

L-798,106 est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur EP3. Les composés similaires comprennent :

L-826266 : Similaire à L-798,106 mais avec un groupe chlore au lieu d'un groupe brome.

Sulprostone : Un agoniste du récepteur EP3 utilisé pour étudier les effets opposés de l'activation du récepteur.

JNJ 17203212 : Un autre antagoniste du récepteur EP3 avec des caractéristiques structurales différentes

Ces composés diffèrent par leurs structures chimiques, leur sélectivité réceptorique et leurs activités biologiques, soulignant les propriétés uniques de L-798,106 dans la recherche scientifique et les applications thérapeutiques .

Activité Biologique

L-798106 is a potent and selective antagonist of the prostanoid EP3 receptor, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. This compound has garnered attention for its potential therapeutic applications in conditions such as hypertension, atherosclerosis, and cardiac hypertrophy.

This compound functions primarily by blocking the EP3 receptor, which is activated by prostaglandin E2 (PGE2). This receptor is implicated in mediating inflammatory responses and regulating vascular tone. By inhibiting EP3 activity, this compound can modulate various downstream signaling pathways associated with inflammation and vascular function.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the apoptosis and inflammatory responses in human aortic smooth muscle cells (HASMCs) induced by oxidized low-density lipoprotein (ox-LDL). The compound significantly reduced levels of pro-inflammatory cytokines such as interleukin-17 (IL-17) and intercellular adhesion molecule-1 (ICAM-1) in these cells, suggesting its potential in mitigating vascular inflammation associated with atherosclerosis .

In Vivo Studies

Hypertension Management:

A study involving spontaneously hypertensive rats (SHRs) showed that chronic infusion of this compound into the hypothalamic paraventricular nucleus resulted in a significant reduction in mean arterial pressure (MAP) and plasma norepinephrine levels. This effect was accompanied by decreased expression of pro-inflammatory cytokines and oxidative stress markers, indicating that this compound may ameliorate hypertension through central mechanisms .

Cardiac Hypertrophy:

this compound has also been investigated for its effects on cardiac hypertrophy. In experimental models, treatment with this compound led to decreased expression of hypertrophic markers such as p-p38 MAPK and cleaved caspase-3, suggesting its role in preventing cardiac remodeling associated with hypertension .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Atherosclerosis

In a controlled study, this compound was administered to models of atherosclerosis. The results indicated significant inhibition of inflammatory responses in vascular tissues, supporting its potential as a therapeutic agent for cardiovascular diseases linked to chronic inflammation.

Case Study 2: Hypertension

Another case study focused on the effects of this compound on SHRs demonstrated that long-term administration led to sustained reductions in blood pressure and improvements in cardiac function. The study highlighted the compound’s ability to restore neurotransmitter balance within the hypothalamus, contributing to its antihypertensive effects .

Propriétés

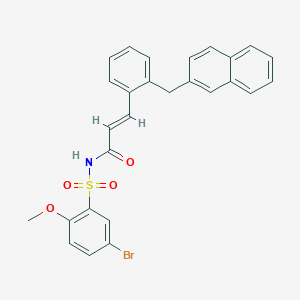

IUPAC Name |

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTKFNUPVBULRJ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741421 | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244101-02-8 | |

| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-798106 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-798,106 interact with the EP3 receptor?

A1: L-798,106 competitively binds to the EP3 receptor, preventing the endogenous ligand, prostaglandin E2 (PGE2), from binding and activating the receptor. [, , , , , ]

Q2: What are the downstream effects of EP3 receptor antagonism by L-798,106?

A2: Antagonism of the EP3 receptor by L-798,106 leads to a variety of downstream effects depending on the tissue and physiological context. Some observed effects include:

- Increased COX-2 Expression: L-798,106 has been shown to increase cyclooxygenase-2 (COX-2) expression in the thick ascending limb of the kidney, suggesting a negative feedback loop where PGE2, acting through EP3, regulates COX-2 activity. [, , ]

- Increased Urine Volume: Blocking EP3 with L-798,106 can lead to increased urine volume, likely due to the disrupted negative feedback on COX-2 and subsequent effects on renal transporters. [, ]

- Enhanced Osteogenic Differentiation: In a coculture system, L-798,106 impaired the enhancement of osteogenic differentiation in periodontal ligament stem cells induced by cocultured endothelial cells. This suggests a role for EP3 signaling in this process. []

- Modulation of Airway Smooth Muscle Contraction: L-798,106 has been shown to inhibit the potentiating effect of low concentrations of PGE2 on platelet aggregation, highlighting a role for EP3 in platelet function. [, ]

Q3: What is the molecular formula and weight of L-798,106?

A3: The molecular formula of L-798,106 is C26H22BrNO4S, and its molecular weight is 522.44 g/mol.

Q4: What is the primary pharmacological action of L-798,106?

A4: L-798,106 is a potent and selective antagonist of the prostaglandin E2 EP3 receptor subtype. [, , , , , , , ]

Q5: What is the efficacy of L-798,106 in in vitro and in vivo models?

A5: L-798,106 has demonstrated efficacy in various experimental models:

- Inhibition of Cough Reflex: In guinea pig models, L-798,106 attenuated PGE2-induced cough, suggesting a role for EP3 in cough modulation. [, ]

- Modulation of Neuronal Activity: L-798,106 attenuated the inhibitory effects of PGE2 on locus coeruleus neurons, highlighting a role for EP3 in neuronal signaling. [, , ]

- Regulation of Renin Expression: In rat models, L-798,106 exacerbated PGE2-induced renin expression in M-1 cells, indicating a complex interplay between EP receptor subtypes in renin regulation. []

- Effects on Tumor Cell Viability: L-798,106 was shown to selectively suppress the viability of TSC2-deficient cells in vitro and decrease lung colonization of these cells in vivo, suggesting a potential role for EP3 in tumor growth and survival. []

Q6: What are the potential therapeutic applications of L-798,106?

A6: While L-798,106 has not progressed to clinical use, its pharmacological profile suggests potential therapeutic applications in conditions where EP3 receptor antagonism may be beneficial, such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.